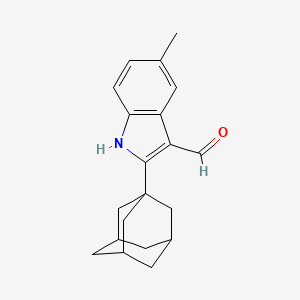

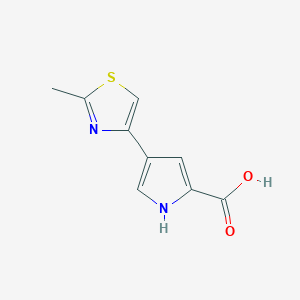

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane derivatives, such as 2-(1-adamantyl)-4-methylphenol , have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be complex and varies based on the specific substituents attached to the adamantane core . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives .

Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties, including their high thermal stability .

Wissenschaftliche Forschungsanwendungen

Novel Alkaloid Isolation

A novel azepino-indole-type alkaloid named hyrtiazepine was isolated from the Red Sea marine sponge Hyrtios erectus, along with other metabolites. This highlights the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde analogs in the discovery of new alkaloids with potential biological activities (Sauleau et al., 2006).

Gold-Catalyzed Cycloisomerizations

Research on gold(I)-catalyzed cycloisomerization demonstrated the preparation of 1H-indole-2-carbaldehydes, showcasing the utility of compounds similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in organic synthesis and catalysis (Kothandaraman et al., 2011).

Antiparkinsonian Activity

Studies on adamantyl thiazolidinonyl/azetidinonyl indole derivatives, related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, showed potential antiparkinsonian activity. This suggests a possible application in medicinal chemistry and drug design (Kumar et al., 2010, 2011).

Nanocatalysis and Green Chemistry

Research on indole-3-carbaldehyde, a related compound, emphasized its role in green and sustainable nanocatalysis, specifically in Knoevenagel condensation reactions. This reflects the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in eco-friendly chemical processes (Madan, 2020).

Radical Reactions in Organic Synthesis

Studies on the reaction of adamantyl radicals with thiophencarbaldehydes, closely related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, opened insights into radical reactions and homolytic aromatic ipso-substitution in organic synthesis (Cogolli et al., 1980).

Catalyst Development in Organic Chemistry

Research on palladacycles derived from indole-3-carbaldehyde analogs, similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has led to the development of new catalysts for organic synthesis, demonstrating the compound's relevance in catalysis (Singh et al., 2017).

Novel Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as triazolo(thiadiazepino)indoles, from 1H-indole-3-carbaldehydes illustrates the compound's utility in creating diverse chemical entities for potential applications in pharmaceuticals and materials science (Vikrishchuk et al., 2019).

Photochemical Applications in Organic Chemistry

Intramolecular photoaddition reactions of haloindole-3-carbaldehydes, related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, have been utilized to prepare fused indoles and pyrroles, highlighting its potential in photochemical synthesis (Lu et al., 2009).

Multicomponent Reactions for Compound Synthesis

Copper-catalyzed multicomponent formal [3+1+2] benzannulation reactions using indole-3-carbaldehydes have been developed for the synthesis of carbazoles and indoles, showing the versatility of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde analogs in complex organic reactions (Guo et al., 2020).

Organic Anode Catalyst Development

Indole derivatives, closely related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, have been developed as organic, metal-free catalysts for glucose electrooxidation, indicating potential applications in fuel cells and green energy (Hamad et al., 2021).

Antimicrobial and Anti-Inflammatory Activities

Research on adamantylcarbohydrazides and oxadiazolines, structurally similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has revealed their antimicrobial and anti-inflammatory properties, suggesting potential applications in drug discovery (El-Emam et al., 2012; Al-Abdullah et al., 2014).

Baeyer-Villiger Oxidation in Synthetic Chemistry

The Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, analogous to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has been used to synthesize various indolones, demonstrating its applicability in synthetic organic chemistry (Bourlot et al., 1994).

Anticancer Agent Synthesis

The synthesis of N-arylated indole-3-substituted-2-benzimidazoles from 1H-indole-3-carbaldehyde demonstrated the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in the development of new anticancer agents (Anwar et al., 2023).

Antioxidant Property Exploration

The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives from 1H-indole carbaldehyde oxime showcased considerable antioxidant activity, suggesting the chemical's potential in antioxidant agent development (Gopi & Dhanaraju, 2020).

Safety And Hazards

Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWXCQJKSCTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)